molecular formula C6H9NS B170079 4-Isopropylthiazole CAS No. 17626-74-3

4-Isopropylthiazole

Cat. No.: B170079
CAS No.: 17626-74-3
M. Wt: 127.21 g/mol
InChI Key: IYERPWBBOZARFV-UHFFFAOYSA-N
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Description

4-Isopropylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its significant biological activities and is often used as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylthiazole typically involves the reaction of isopropylamine with carbon disulfide and an appropriate halogenated compound. One common method includes the reaction of isopropylamine with carbon disulfide to form isopropyl dithiocarbamate, which is then cyclized with a halogenated compound such as 2-bromoacetophenone to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: It is a key intermediate in the synthesis of antimicrobial and antitubercular agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-isopropylthiazole involves its interaction with various biological targets. In antimicrobial applications, it disrupts the synthesis of essential biomolecules in microorganisms, leading to their death. The compound targets enzymes involved in cell wall biosynthesis, thereby inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

  • 4-Methylthiazole
  • 4-Ethylthiazole
  • 4-Propylthiazole

Comparison: 4-Isopropylthiazole is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness often translates to different biological activities and reactivity patterns. For instance, the isopropyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes .

Properties

IUPAC Name

4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYERPWBBOZARFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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